

In-depth Technical Guide: 4-Methyl-5-nitro-2-thiazoleamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-5-nitro-2-thiazoleamine

Cat. No.: B189694

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methyl-5-nitro-2-thiazoleamine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis, and its potential biological activities, with a focus on its relevance to drug development.

Physicochemical Properties

4-Methyl-5-nitro-2-thiazoleamine, also known as 2-amino-4-methyl-5-nitrothiazole, is a substituted thiazole with the molecular formula C₄H₅N₃O₂S. Its key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	159.17 g/mol	[1] [2]
Molecular Formula	C4H5N3O2S	[1] [2]
CAS Number	56682-07-6	[1]
Melting Point	205-207 °C	[2]
Density	1.6±0.1 g/cm ³	[2]
XLogP3	1.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	1	

Synthesis of 4-Methyl-5-nitro-2-thiazoleamine

The synthesis of **4-methyl-5-nitro-2-thiazoleamine** can be achieved through the nitration of 2-amino-4-methylthiazole. The following protocol is a representative method based on established procedures for the nitration of similar thiazole derivatives.

Experimental Protocol: Nitration of 2-Amino-4-methylthiazole

Materials:

- 2-Amino-4-methylthiazole
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Ethanol (95%)

- Stirring apparatus
- Cooling bath

Procedure:

- In a flask equipped with a magnetic stirrer and placed in a cooling bath, dissolve 2-amino-4-methylthiazole (0.10 mole) in 15 ml of concentrated sulfuric acid. Maintain the temperature at -8°C.
- Separately, prepare a nitrating mixture by adding 4.35 ml (0.105 mole) of nitric acid to 7 ml of concentrated sulfuric acid, keeping the mixture cool.
- Slowly add the nitrating mixture dropwise to the solution of 2-amino-4-methylthiazole over 50 minutes, ensuring the temperature does not rise above -5°C.
- After the addition is complete, continue stirring the reaction mixture for an additional 5 minutes at 5°C.
- Pour the reaction mixture onto 35 g of crushed ice. A precipitate will form.
- Collect the crude product by filtration.
- The resulting product is a mixture of 4-methyl-2-nitraminothiazole and 2-amino-4-methyl-5-nitrothiazole. The desired 5-nitro compound can be separated and purified by recrystallization from 50% ethanol. Higher reaction temperatures tend to favor the formation of the 5-nitro isomer.

Spectroscopic Data

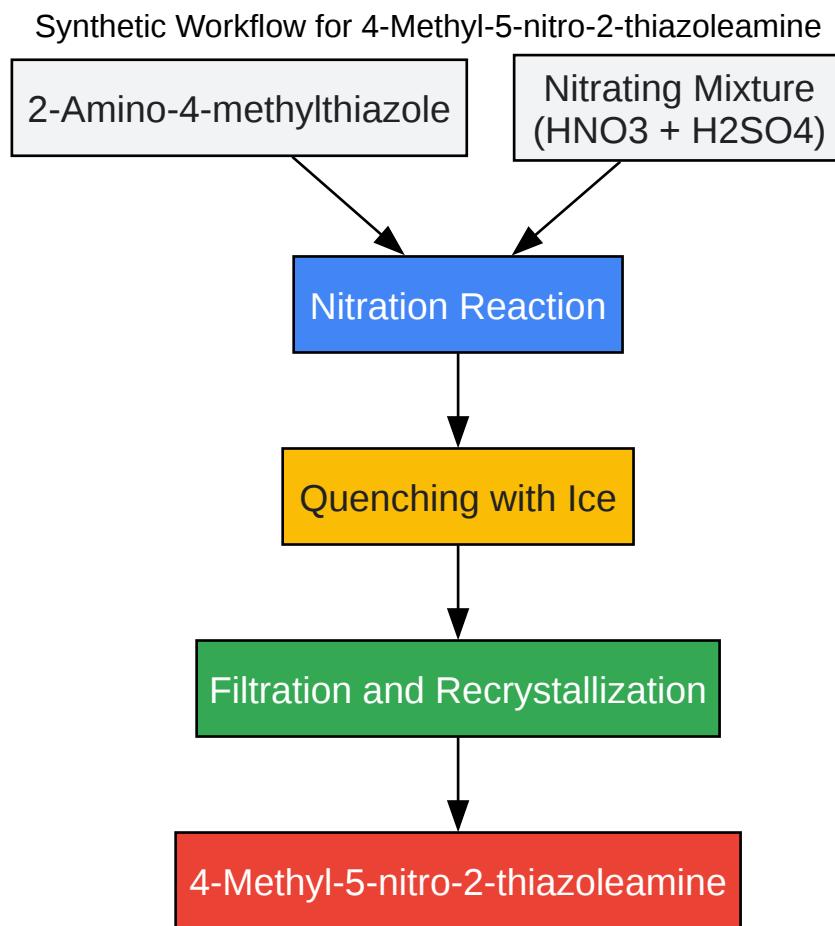
The structural confirmation of **4-methyl-5-nitro-2-thiazoleamine** is achieved through various spectroscopic techniques. The following table summarizes the expected spectral data based on the analysis of structurally similar compounds.

Technique	Expected Data
¹ H NMR	The spectrum is expected to show a singlet for the methyl protons (CH ₃) and a broad singlet for the amine protons (NH ₂).
¹³ C NMR	The spectrum will display distinct signals for the four carbon atoms in the molecule, including the methyl carbon, the two carbons of the thiazole ring, and the carbon bonded to the nitro group.
IR Spectroscopy	Characteristic absorption bands are anticipated for the N-H stretching of the amine group (around 3300-3500 cm ⁻¹), the C=N stretching of the thiazole ring, and the asymmetric and symmetric stretching of the nitro group (NO ₂) (typically around 1500-1550 cm ⁻¹ and 1300-1350 cm ⁻¹ , respectively).
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.17 g/mol).

Biological Activity and Drug Development Potential

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their wide range of pharmacological activities. Derivatives of 2-amino-5-nitrothiazole, in particular, have shown promise as therapeutic agents.

Antimicrobial and Antiparasitic Activity

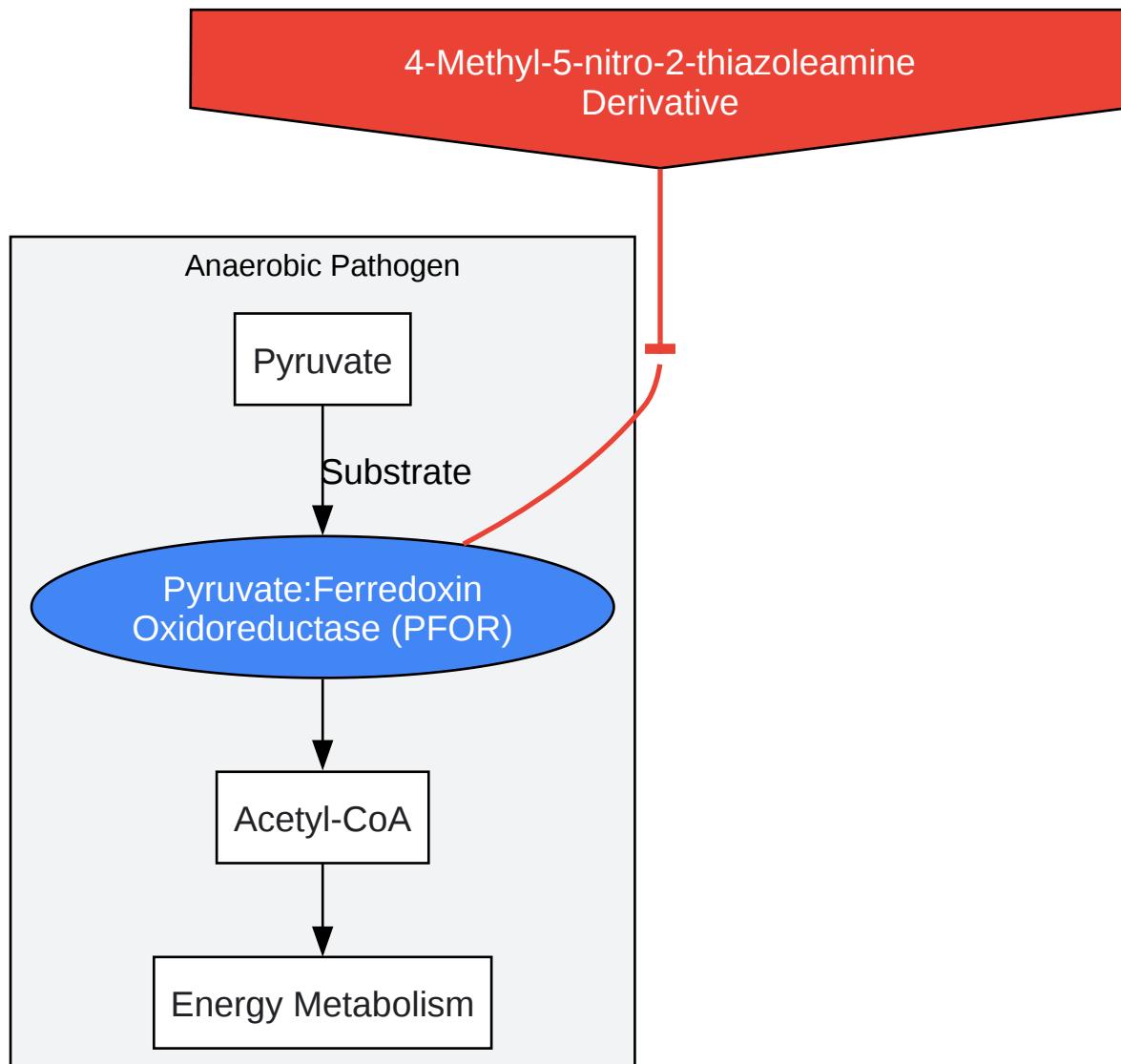

The 5-nitrothiazole moiety is a key component of the broad-spectrum antimicrobial and antiparasitic drug nitazoxanide. Analogs of 2-amino-5-nitrothiazole have demonstrated activity against various anaerobic bacteria and parasites. The proposed mechanism of action for some of these compounds is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme for anaerobic energy metabolism.

Enzyme Inhibition

Derivatives of 2-amino-5-nitrothiazole have been designed and synthesized as inhibitors of other key enzymes. For instance, certain semicarbazone derivatives have shown inhibitory activity against monoamine oxidase (MAO) and cholinesterase, which are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

Diagrams

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Methyl-5-nitro-2-thiazoleamine**.

Proposed Mechanism of Action

Proposed Mechanism of Action: PFOR Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of PFOR by **4-methyl-5-nitro-2-thiazoleamine** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 4-Methyl-5-nitro-2-thiazoleamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189694#4-methyl-5-nitro-2-thiazoleamine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com